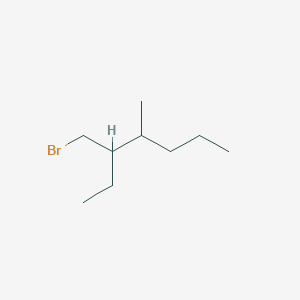

3-(Bromomethyl)-4-methylheptane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H19Br |

|---|---|

Molecular Weight |

207.15 g/mol |

IUPAC Name |

3-(bromomethyl)-4-methylheptane |

InChI |

InChI=1S/C9H19Br/c1-4-6-8(3)9(5-2)7-10/h8-9H,4-7H2,1-3H3 |

InChI Key |

UKEORPGRVQEHRD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(CC)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromomethyl 4 Methylheptane

Direct Bromination Routes

Direct bromination of the parent alkane, 4-methylheptane (B1211382), represents the most straightforward conceptual approach to 3-(bromomethyl)-4-methylheptane. However, the lack of selectivity in these reactions often leads to a complex mixture of products.

Radical Halogenation Approaches

Free radical halogenation is a fundamental method for the functionalization of unactivated C-H bonds in alkanes. nih.govcognitoedu.org The reaction typically proceeds via a chain mechanism involving initiation, propagation, and termination steps, often initiated by heat or light. pnas.orgwikipedia.org In the case of 4-methylheptane, a bromine radical (Br•) would abstract a hydrogen atom to form an alkyl radical, which then reacts with a molecule of Br₂ to yield the brominated product and a new bromine radical to continue the chain. libretexts.org

The primary challenge in the radical bromination of 4-methylheptane is controlling the regioselectivity. The stability of the resulting alkyl radical follows the order: tertiary > secondary > primary. wikipedia.org 4-Methylheptane possesses primary, secondary, and tertiary hydrogens, all of which are susceptible to abstraction. This would inevitably lead to a statistical distribution of several isomeric monobrominated products, including 1-bromo-4-methylheptane, 2-bromo-4-methylheptane, 3-bromo-4-methylheptane, and 4-bromo-4-methylheptane, in addition to the desired this compound (which would arise from the less favorable abstraction of a primary hydrogen from the ethyl group at position 3). Bromination is known to be more selective than chlorination, favoring the formation of the most stable radical. libretexts.orgyoutube.com However, achieving a high yield of a single, specific isomer like this compound through this method is highly improbable without specialized directing groups, which are not intrinsic to the substrate.

Hypothetical Product Distribution in Radical Bromination of 4-Methylheptane:

| Position of Bromination | Type of Hydrogen | Relative Reactivity (Estimated) | Expected Product |

| 1 | Primary | Low | 1-Bromo-4-methylheptane |

| 2 | Secondary | Moderate | 2-Bromo-4-methylheptane |

| 3 | Secondary | Moderate | 3-Bromo-4-methylheptane |

| 4 | Tertiary | High | 4-Bromo-4-methylheptane |

| Bromomethyl | Primary | Low | This compound |

Photochemically Initiated Syntheses

Photochemical initiation provides an alternative method to generate the necessary halogen radicals for the halogenation of alkanes. cognitoedu.orglibretexts.org The input of light energy (hν) can induce the homolytic cleavage of the bromine-bromine bond, initiating the radical chain reaction at lower temperatures than thermal methods. pnas.org While this can sometimes offer better control, the fundamental issue of regioselectivity in substrates with multiple types of C-H bonds, such as 4-methylheptane, remains. The distribution of products in photochemically initiated bromination is still primarily governed by the relative stabilities of the potential radical intermediates. Therefore, like thermal radical halogenation, this method is unlikely to be a viable route for the selective synthesis of this compound.

Stereoselective Synthesis of Enantiomers and Diastereomers

The structure of this compound contains two chiral centers (at carbons 3 and 4), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). The synthesis of a single enantiomer or diastereomer requires highly specialized stereoselective methods.

Asymmetric Catalysis in C-Br Bond Formation

Recent advancements in catalysis have led to methods for the enantioselective formation of carbon-halogen bonds. Organocatalytic asymmetric α-bromination of aldehydes and ketones, for instance, has been demonstrated to produce chiral α-bromo compounds with high enantiomeric excess. sigmaaldrich.comrsc.org However, these methods are typically substrate-specific, requiring a pre-existing functional group (like a carbonyl) to direct the catalyst. Applying this to an unfunctionalized alkane like 4-methylheptane would necessitate a multi-step synthesis to first introduce a suitable functional group at the desired position, which would then be followed by the asymmetric bromination and subsequent removal of the directing group. A more direct, albeit challenging, approach would be the asymmetric bromination of a prochiral precursor, such as an alkene. For example, the asymmetric bromohydroxylation of an unfunctionalized olefin has been achieved using cinchona alkaloid catalysts. nih.gov

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that can be temporarily attached to a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary can be removed. youtube.com For the synthesis of a specific stereoisomer of this compound, one could envision a strategy involving a chiral auxiliary attached to a precursor molecule. For example, a substrate containing a C=C double bond at the appropriate position could be functionalized using a chiral auxiliary to direct a stereoselective addition reaction, which could then be converted to the desired brominated product. While powerful, this approach is multi-step and requires careful design of the substrate and selection of the appropriate chiral auxiliary.

Biocatalytic Approaches to Stereoisomers

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for highly selective and stereospecific synthesis. Halogenase enzymes, for example, are capable of catalyzing the halogenation of unactivated C-H bonds at specific positions in a substrate. nih.govacs.org These enzymes often exhibit remarkable regioselectivity and stereoselectivity, which would be highly desirable for the synthesis of a specific isomer of this compound. pnas.orgbiorxiv.org While biocatalytic halogenation of non-activated carbons is a field of active research, the identification or engineering of a halogenase enzyme with the specific activity for 4-methylheptane to produce the desired isomer is a significant undertaking and, to date, no such enzyme has been reported in the literature.

Multi-Step Synthesis from Readily Available Precursors

The synthesis of this compound can be efficiently achieved through a multi-step process that begins with common laboratory reagents. A logical and frequently employed strategy involves the initial construction of a suitable alcohol precursor, which is subsequently converted to the desired brominated compound.

A primary pathway for this synthesis starts with the Grignard reaction between an appropriate Grignard reagent and an aldehyde to form the alcohol intermediate, (4-methylheptan-3-yl)methanol. This intermediate then undergoes bromination to yield the final product.

Reaction Scheme: Step 1: Grignard Reaction Propanal + 2-Pentylmagnesium bromide → (4-methylheptan-3-yl)methanol

Step 2: Bromination (4-methylheptan-3-yl)methanol + Phosphorus tribromide → this compound

This two-step approach is advantageous as it allows for the controlled construction of the carbon skeleton followed by a well-established functional group conversion.

Conversion of Hydroxyl Groups to Bromomethyl Functionality

The transformation of a primary hydroxyl group into a bromomethyl group is a fundamental and crucial step in the synthesis of this compound from its alcohol precursor. This conversion is typically achieved using various brominating agents, with the choice of reagent often depending on the desired reaction conditions and the scale of the synthesis.

One of the most common and effective methods involves the use of phosphorus tribromide (PBr₃). This reaction is known for its high yield and operational simplicity, making it suitable for both laboratory and industrial-scale production. The mechanism involves the reaction of the alcohol with PBr₃ to form a phosphite (B83602) ester, which is then displaced by a bromide ion in an SN2 reaction.

Alternatively, hydrobromic acid (HBr) can be employed for this conversion. While effective, this method may require more stringent conditions and can be less selective in the presence of other acid-sensitive functional groups.

A summary of common bromination methods for primary alcohols is presented in the table below.

| Reagent | Typical Solvent | Reaction Conditions | Typical Yield (%) |

| Phosphorus tribromide (PBr₃) | Dichloromethane or neat | 0 °C to room temperature | 85-95 |

| Hydrobromic acid (HBr) | Water or acetic acid | Reflux | 70-90 |

| N-Bromosuccinimide (NBS) / Triphenylphosphine | Dichloromethane | 0 °C to room temperature | 80-95 |

Alkylation Reactions for Heptane (B126788) Backbone Construction

The construction of the C₈ branched heptane backbone of this compound is a key challenge in its synthesis. Alkylation reactions, particularly those involving organometallic reagents, provide a powerful tool for forming the necessary carbon-carbon bonds.

The Grignard reaction is a prime example of an effective alkylation strategy for this purpose. chemistry-online.comwustl.edu The synthesis of the precursor alcohol, (4-methylheptan-3-yl)methanol, can be accomplished by the nucleophilic addition of a Grignard reagent derived from 2-bromopentane (B28208) to propanal. chemistry-online.com This reaction creates the C3-C4 bond and establishes the methyl branch at the C4 position.

The table below outlines a conceptual Grignard reaction for the synthesis of the alcohol precursor.

| Electrophile | Nucleophile (Grignard Reagent) | Solvent | Product |

| Propanal | 2-Pentylmagnesium bromide | Diethyl ether or THF | (4-methylheptan-3-yl)methanol |

Olefin Functionalization Strategies

An alternative approach to the synthesis of this compound involves the functionalization of a suitable alkene. This strategy relies on the regioselective addition of functionalities across a double bond to create the desired substitution pattern.

A plausible route would start with an alkene such as 4-methylhept-1-ene. To obtain the required primary alcohol, (4-methylheptan-3-yl)methanol, an anti-Markovnikov hydroboration-oxidation reaction is necessary. libretexts.org This two-step process involves the addition of a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex) across the double bond, followed by oxidation with hydrogen peroxide in a basic solution. libretexts.org This method selectively places the hydroxyl group on the less substituted carbon of the double bond, leading to the desired primary alcohol.

Following the formation of the alcohol, the conversion to this compound can be achieved using the bromination methods described in section 2.3.1.

The following table summarizes a potential olefin functionalization strategy.

| Starting Alkene | Reaction Sequence | Reagents | Intermediate/Product |

| 4-Methylhept-1-ene | 1. Hydroboration2. Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | (4-methylheptan-3-yl)methanol |

| (4-methylheptan-3-yl)methanol | Bromination | PBr₃ | This compound |

Reactivity and Mechanistic Investigations of 3 Bromomethyl 4 Methylheptane

Nucleophilic Substitution Reactions (S\textsubscript{N}1 and S\textsubscript{N}2 pathways)

Nucleophilic substitution reactions involve the replacement of the bromide leaving group by a nucleophile. For 3-(bromomethyl)-4-methylheptane, both S\textsubscript{N}2 and, under certain conditions, S\textsubscript{N}1 mechanisms are plausible, with the outcome heavily dependent on the reaction conditions.

The S\textsubscript{N}2 (Substitution, Nucleophilic, Bimolecular) mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This pathway is generally favored for primary alkyl halides due to the lower steric hindrance at the reaction center compared to secondary or tertiary halides. pbworks.com For this compound, the reaction site is the primary carbon of the bromomethyl group.

Conversely, the S\textsubscript{N}1 (Substitution, Nucleophilic, Unimolecular) reaction proceeds through a stepwise mechanism. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. masterorganicchemistry.com This pathway is favored for tertiary alkyl halides because they can form stable tertiary carbocations. pbworks.comyoutube.com While primary carbocations are highly unstable, rearrangement can occur to form a more stable carbocation, making an S\textsubscript{N}1 pathway possible. In the case of this compound, the initial primary carbocation could undergo a 1,2-hydride shift from the adjacent C3 position, resulting in a more stable tertiary carbocation at C3.

The stereochemistry of the substitution product is a key indicator of the operative reaction mechanism.

S\textsubscript{N}2 Pathway: The S\textsubscript{N}2 reaction proceeds with a backside attack by the nucleophile, leading to an inversion of configuration at the electrophilic carbon center. pbworks.com However, in this compound, the substitution occurs at the achiral bromomethyl carbon. The chiral centers are at positions C3 and C4, which are not directly involved in the substitution. Therefore, an S\textsubscript{N}2 reaction on this substrate would proceed with retention of the original configuration at C3 and C4. For example, the reaction of (3R,4S)-3-(bromomethyl)-4-methylheptane would yield a product with the (3R,4S) configuration.

S\textsubscript{N}1 Pathway: An S\textsubscript{N}1 reaction involves a planar carbocation intermediate. pbworks.com If the reaction proceeds via the rearranged tertiary carbocation at C3, this intermediate would be trigonal planar. The nucleophile can then attack from either face of the plane with roughly equal probability. This would lead to the formation of a racemic mixture at the C3 center, resulting in a mixture of diastereomeric products.

The choice of solvent and the nature of the nucleophile are critical factors that determine whether the substitution follows an S\textsubscript{N}1 or S\textsubscript{N}2 pathway. libretexts.orgsurrey.ac.uk

Nucleophile: Strong, unhindered nucleophiles favor the S\textsubscript{N}2 mechanism. libretexts.org For a given element, negatively charged species are more nucleophilic than their neutral counterparts. libretexts.org Weak nucleophiles, which are often neutral molecules like water or alcohols, favor S\textsubscript{N}1 reactions because they are not strong enough to attack the substrate directly but can readily react with a carbocation intermediate. youtube.com

Solvent: Polar aprotic solvents (e.g., acetone, DMSO, DMF) are ideal for S\textsubscript{N}2 reactions. These solvents can solvate the cation but leave the anion (the nucleophile) relatively "naked" and highly reactive. libretexts.org Polar protic solvents (e.g., water, ethanol, methanol) favor S\textsubscript{N}1 reactions because their hydrogen-bonding ability can stabilize both the leaving group anion and the carbocation intermediate, facilitating its formation. pbworks.com

Table 1: Predicted Substitution Outcomes for this compound

| Nucleophile | Solvent | Predominant Pathway | Predicted Product(s) |

|---|---|---|---|

| Strong, unhindered (e.g., I⁻, CN⁻, RS⁻) | Polar Aprotic (e.g., Acetone, DMSO) | S\textsubscript{N}2 | Substitution at the primary carbon with retained stereochemistry at C3 and C4. |

| Weak (e.g., H₂O, CH₃OH) | Polar Protic (e.g., H₂O, Ethanol) | S\textsubscript{N}1 (with rearrangement) | Mixture of diastereomeric substitution products at C3. |

Elimination Reactions (E1 and E2 pathways)

Elimination reactions compete with substitution and result in the formation of an alkene. The significant steric hindrance in this compound makes elimination a particularly relevant pathway.

The E2 (Elimination, Bimolecular) mechanism is a concerted reaction where a base removes a proton from a β-carbon while the leaving group departs from the α-carbon, forming a double bond. msu.edu This pathway is favored by strong bases. masterorganicchemistry.com The steric hindrance in this compound, which disfavors S\textsubscript{N}2, can make E2 more competitive. libretexts.org

The E1 (Elimination, Unimolecular) mechanism is a stepwise process that begins with the same carbocation formation step as the S\textsubscript{N}1 reaction. masterorganicchemistry.com In a subsequent step, a weak base (often the solvent) removes a β-proton to form the alkene. E1 reactions often compete with S\textsubscript{N}1 reactions and are favored by heat. masterorganicchemistry.com

When multiple β-hydrogens are available, the regioselectivity (which constitutional isomer is formed) and stereoselectivity (which stereoisomer is formed) of the elimination become important. youtube.com this compound has β-hydrogens on C2 and C4.

E2 Regioselectivity: The outcome is highly dependent on the steric bulk of the base.

Zaitsev's Rule: With a strong, non-bulky base like sodium ethoxide (NaOEt), the more substituted (and more stable) alkene is typically the major product. pearson.com This involves removing a proton from the more substituted β-carbon (C4), leading to 3-ethylidene-4-methylheptane .

Hofmann's Rule: With a sterically hindered base like potassium tert-butoxide (KOtBu), the less substituted (and less stable) alkene is the major product. The bulky base preferentially attacks the less sterically hindered proton on C2, leading to 3-(methylene)-4-methylheptane .

E1 Regioselectivity and Stereoselectivity: E1 reactions proceed through the most stable carbocation, which for this substrate is the tertiary carbocation at C3 (after rearrangement). Elimination will then generally follow Zaitsev's rule, removing a proton from an adjacent carbon to form the most stable, most substituted alkene. youtube.com This would lead to the formation of alkenes by removing a proton from C2 or C4. Furthermore, E1 reactions are stereoselective, favoring the formation of the more stable (E)-isomer (trans) over the (Z)-isomer (cis). youtube.com

The balance between substitution and elimination is dictated by the substrate structure, the nature of the nucleophile/base, and the reaction conditions. libretexts.org

Substrate: As a primary alkyl halide, substitution (S\textsubscript{N}2) is generally favored. However, the significant β-branching in this compound increases steric hindrance, which slows the S\textsubscript{N}2 reaction and makes E2 elimination more competitive. libretexts.org

Nucleophile/Base Strength: Strong nucleophiles that are also strong bases (e.g., HO⁻, RO⁻) will yield a mixture of S\textsubscript{N}2 and E2 products. msu.edu Strong, sterically hindered bases (e.g., t-BuO⁻) will strongly favor E2 elimination. libretexts.org Weak nucleophiles that are also weak bases (e.g., H₂O, ROH) will favor S\textsubscript{N}1 and E1 mechanisms, especially in polar protic solvents and at higher temperatures. libretexts.orglibretexts.org

Table 2: Predicted Competition Between Substitution and Elimination

| Reagent | Solvent | Primary Mechanism(s) | Major Product Type |

|---|---|---|---|

| NaCN | DMSO | S\textsubscript{N}2 | Substitution |

| NaOCH₂CH₃ | Ethanol | S\textsubscript{N}2 / E2 | Mixture of Substitution and Elimination (Zaitsev) |

| KOC(CH₃)₃ | t-Butanol | E2 | Elimination (Hofmann) |

Radical Reactions and Bond Dissociation Studies

In addition to ionic pathways, this compound can undergo radical reactions, typically initiated by the homolytic cleavage of the carbon-bromine bond. The C-Br bond is significantly weaker than C-C and C-H bonds, making it susceptible to cleavage upon exposure to heat or UV light. The bond dissociation energy for a typical primary C-Br bond, such as in methyl bromide (CH₃-Br), is approximately 293 kJ/mol. rsc.org

Radical reactions proceed via a chain mechanism involving three stages: initiation, propagation, and termination. youtube.comlibretexts.org

Initiation: The reaction is initiated by forming a radical, often with a radical initiator like azobisisobutyronitrile (AIBN) or by UV light, which causes the homolytic cleavage of the C-Br bond to produce a primary alkyl radical and a bromine radical. libretexts.orgyoutube.com

Propagation: The initial radical reacts with other molecules to form new products and regenerate a radical, continuing the chain. For example, in a reduction reaction using tributyltin hydride (Bu₃SnH), the tributyltin radical would donate a hydrogen atom to the alkyl radical, forming the reduced product (3,4-dimethylheptane) and a bromine-tin species. libretexts.org

Termination: The reaction stops when two radicals combine to form a stable, non-radical species. youtube.com

Due to the structure of this compound, radical abstraction of a hydrogen atom from the parent alkane chain would preferentially occur at the C4 position to form the most stable tertiary radical. youtube.com However, when considering reactions of this compound, the weakest bond is the C-Br bond, and its cleavage dictates the initial radical formed. The resulting primary radical is highly reactive and can participate in various synthetic transformations, such as reductions or carbon-carbon bond-forming reactions. libretexts.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetone |

| Azobisisobutyronitrile (AIBN) |

| Bromine |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Dimethylformamide (DMF) |

| Ethanol |

| 3-Ethylidene-4-methylheptane |

| Methanol |

| 3-(Methylene)-4-methylheptane |

| Methyl bromide |

| 3,4-Dimethylheptane (B1583063) |

| Potassium tert-butoxide |

| Sodium ethoxide |

| Tributyltin hydride |

Rearrangement Reactions Involving the Bromomethyl Group

The structure of this compound, a primary alkyl halide, suggests that it would be susceptible to carbocation rearrangements under conditions that favor SN1 (unimolecular nucleophilic substitution) or E1 (unimolecular elimination) reaction pathways. lumenlearning.comlibretexts.org These reactions typically proceed through a carbocation intermediate. The initial formation of a primary carbocation from the cleavage of the carbon-bromine bond is energetically unfavorable due to its relative instability.

However, if this primary carbocation is formed, it can undergo a rearrangement to a more stable carbocation. libretexts.orgyoutube.com This process, known as a 1,2-hydride shift, involves the migration of a hydrogen atom with its bonding pair of electrons from an adjacent carbon to the positively charged carbon. libretexts.org In the case of the this compound cation, a hydride shift from the adjacent tertiary carbon (C4) would lead to the formation of a more stable tertiary carbocation.

This rearranged tertiary carbocation can then react with a nucleophile (in an SN1 reaction) or lose a proton (in an E1 reaction) to yield a mixture of substitution and elimination products. libretexts.orgcureffi.org The driving force for this rearrangement is the significant increase in stability when converting a primary carbocation to a tertiary one. youtube.com

Table 1: Plausible Products from Rearrangement of this compound under SN1/E1 Conditions

| Starting Material | Initial Carbocation (Primary) | Rearranged Carbocation (Tertiary) | Potential SN1 Product (with H₂O) | Potential E1 Products |

| This compound | 3,4-Dimethylheptan-3-ol | 3,4-Dimethylhept-3-ene, 3-Ethyl-4-methylhex-2-ene |

Note: The product distribution would depend on specific reaction conditions such as solvent and temperature.

Organometallic Reactions and Cross-Coupling Applications

The carbon-bromine bond in this compound is suitable for the formation of organometallic compounds, most notably a Grignard reagent. libretexts.org The reaction involves treating the alkyl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. wustl.eduyoutube.com This process inserts the magnesium atom between the carbon and the bromine, forming 3-(magnesiobromomethyl)-4-methylheptane.

Formation of the Grignard Reagent:

CH₃CH₂CH(CH₃)CH(CH₂Br)CH₂CH₃ + Mg → CH₃CH₂CH(CH₃)CH(CH₂MgBr)CH₂CH₃

This Grignard reagent is a potent nucleophile and a strong base, making it a versatile intermediate in organic synthesis. youtube.com It can participate in a variety of cross-coupling reactions to form new carbon-carbon bonds. For instance, it can react with other alkyl halides in the presence of a suitable catalyst (e.g., a copper salt in a Corey-House-Posner-Whitesides-type reaction) or with carbonyl compounds to produce alcohols. libretexts.org

Table 2: Illustrative Cross-Coupling Reactions of the Grignard Reagent from this compound

| Grignard Reagent | Coupling Partner | Reaction Type | Product |

| 3-(Magnesiobromomethyl)-4-methylheptane | Formaldehyde | Nucleophilic Addition | 2-(4-Methylheptan-3-yl)ethanol |

| 3-(Magnesiobromomethyl)-4-methylheptane | Acetaldehyde | Nucleophilic Addition | 1-(4-Methylheptan-3-yl)propan-2-ol |

| 3-(Magnesiobromomethyl)-4-methylheptane | Acetone | Nucleophilic Addition | 2-(4-Methylheptan-3-yl)propan-2-ol |

| 3-(Magnesiobromomethyl)-4-methylheptane | Benzyl bromide | Cross-Coupling | 1-Phenyl-2-(4-methylheptan-3-yl)ethane |

Note: The reactions with carbonyl compounds require a subsequent acidic workup to protonate the initially formed alkoxide. youtube.com

These organometallic applications significantly enhance the synthetic utility of this compound, allowing for the construction of more complex molecular architectures. The specific pathways and product yields in these reactions would be highly dependent on the chosen reaction conditions and substrates.

Stereochemical Analysis and Control for 3 Bromomethyl 4 Methylheptane

Identification of Chiral Centers and Potential Stereoisomers

The carbon atom at the 3-position, bonded to a hydrogen, a bromomethyl group, an ethyl group, and the rest of the heptane (B126788) chain, and the carbon atom at the 4-position, bonded to a hydrogen, a methyl group, a propyl group, and the rest of the chain, are both chiral centers. The presence of two chiral centers means that 3-(Bromomethyl)-4-methylheptane can exist as a maximum of four stereoisomers: two pairs of enantiomers, which are also diastereomers of each other. The specific stereoisomers would be (3R,4R), (3S,4S), (3R,4S), and (3S,4R).

A related but structurally distinct compound, (3S,4S)-3-bromo-4-methylheptane, is documented in chemical databases. nih.gov This confirms the existence of stereoisomerism in a similar bromo-methyl-heptane structure, but it is crucial to note that this is a different molecule with the bromine and methyl groups attached directly to the main heptane chain, unlike the bromomethyl group in the requested compound.

Chromatographic Separation of Enantiomers and Diastereomers

The separation of the potential stereoisomers of this compound would require chiral chromatography techniques.

Chiral Gas Chromatography (GC) Method Development

For a volatile compound like this compound, chiral gas chromatography (GC) would be a suitable method for separating its enantiomers. gcms.cz This would typically involve the use of a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin (B1172386) derivative. gcms.cz The development of a specific method would require screening different types of chiral columns and optimizing parameters such as temperature programming, carrier gas flow rate, and injection technique to achieve baseline separation of the stereoisomers. However, no published methods for the chiral GC separation of this compound could be located.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for separating enantiomers and diastereomers. chromatographyonline.comsigmaaldrich.com This method can be performed in normal-phase, reversed-phase, or polar organic modes, using a variety of chiral stationary phases, such as polysaccharide-based (cellulose or amylose (B160209) derivatives), protein-based, or Pirkle-type columns. sigmaaldrich.com The choice of the mobile phase is critical and would need to be optimized to achieve resolution. As with chiral GC, no specific chiral HPLC methods for this compound have been reported in the scientific literature.

Determination of Absolute and Relative Configurations

Determining the absolute configuration (the actual three-dimensional arrangement of atoms) of each stereoisomer is a critical aspect of stereochemical analysis. wikipedia.org Techniques such as X-ray crystallography of a single crystal of a pure stereoisomer would provide an unambiguous assignment. wikipedia.org Spectroscopic methods like Vibrational Circular Dichroism (VCD) or comparison of optical rotation with theoretically calculated values could also be employed. researchgate.netstackexchange.com The relative configuration between the two chiral centers could be determined using Nuclear Magnetic Resonance (NMR) spectroscopy, by analyzing coupling constants and through-space interactions (e.g., NOE experiments). Without experimental data, the absolute and relative configurations of the stereoisomers of this compound remain undetermined.

Stereochemical Stability and Racemization Pathways

The stereochemical stability of the chiral centers in this compound would depend on the reaction conditions. Racemization, the conversion of an enantiomerically pure sample into a racemic mixture, can occur under certain conditions. wikipedia.orgmanchester.ac.uk For a secondary bromoalkane, racemization can potentially proceed through an SN1-type mechanism involving the formation of a planar carbocation intermediate, particularly in polar, ion-forming solvents. libretexts.org An SN2 mechanism with an external nucleophile identical to the leaving group (e.g., bromide ion) could also lead to inversion of configuration and ultimately racemization. libretexts.org However, without specific studies on this compound, its susceptibility to racemization and the specific pathways involved are unknown.

Impact of Stereochemistry on Chemical Reactivity and Selectivity

The different stereoisomers of this compound are expected to exhibit different behavior in stereoselective reactions. In reactions with other chiral molecules, the enantiomers would likely react at different rates, leading to kinetic resolution. The diastereomers would have different chemical and physical properties and could exhibit different reactivity and product distributions in reactions. For instance, in an elimination reaction, the stereochemistry at the C3 and C4 positions could influence the formation of different alkene products (E/Z isomers). Similarly, in nucleophilic substitution reactions, the stereochemistry could affect the rate and outcome of the reaction. There is a documented Reformatsky reaction involving a structurally related compound, methyl 4-bromo-3-methylbut-2-enoate, where stereochemistry plays a crucial role in the outcome of the reaction. researchgate.net However, no such studies have been published for this compound.

Advanced Spectroscopic Characterization of 3 Bromomethyl 4 Methylheptane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy allows for the precise mapping of the proton and carbon frameworks within a molecule. By analyzing chemical shifts, coupling constants, and through-bond correlations, a definitive structural assignment of 3-(Bromomethyl)-4-methylheptane can be established.

¹H NMR for Proton Connectivity and Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for each unique proton environment. The chemical shift (δ) of each signal is influenced by the electron density around the proton, with electronegative atoms like bromine causing a downfield shift (to a higher ppm value). Spin-spin coupling between adjacent non-equivalent protons would result in the splitting of signals into multiplets, revealing which protons are bonded to neighboring carbons.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| H-1' | 3.45 | Doublet of doublets | J = 10.0, 4.5 |

| H-1 | 0.92 | Triplet | J = 7.4 |

| H-2 | 1.25 - 1.45 | Multiplet | |

| H-3 | 1.60 - 1.75 | Multiplet | |

| H-4 | 1.50 - 1.65 | Multiplet | |

| H-5 | 1.25 - 1.45 | Multiplet | |

| H-6 | 1.25 - 1.45 | Multiplet | |

| H-7 | 0.90 | Triplet | J = 7.3 |

| 4-CH₃ | 0.88 | Doublet | J = 6.8 |

Note: The numbering of the heptane (B126788) chain is from the end closest to the methyl group for IUPAC naming consistency.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy maps the carbon backbone of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts are indicative of the carbon's hybridization and its bonding environment. The carbon atom attached to the bromine (C1') is expected to be significantly downfield due to the deshielding effect of the halogen.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1' | 37.5 |

| C1 | 14.1 |

| C2 | 23.0 |

| C3 | 45.0 |

| C4 | 38.0 |

| C5 | 29.5 |

| C6 | 20.5 |

| C7 | 14.4 |

| 4-CH₃ | 19.5 |

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR experiments provide correlational data that is crucial for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For this compound, cross-peaks would be expected between the protons of the bromomethyl group (H-1') and the proton at the chiral center (H-3). Further correlations would be observed along the heptane chain, for instance, between H-2 and H-3, H-3 and H-4, and so on.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu Each cross-peak in the HSQC spectrum would link a proton signal to the signal of the carbon it is attached to. This is a powerful tool for assigning the carbon signals based on the more readily interpretable proton spectrum. For example, the proton signal around 3.45 ppm would show a correlation to the carbon signal at approximately 37.5 ppm, confirming the C1'-H1' bond.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart. columbia.edu This is instrumental in connecting different fragments of the molecule. For instance, the protons of the methyl group (4-CH₃) would show a correlation to the C-3, C-4, and C-5 carbons. Similarly, the bromomethyl protons (H-1') would show correlations to C-3 and C-4, confirming the attachment point of the bromomethyl group.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. Fragmentation analysis gives clues about the molecule's structure.

Electron Ionization (EI) Fragmentation Patterns

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the fragments. The NIST WebBook provides a mass spectrum for 3-(bromomethyl)heptane which shows several key fragments. nist.govnist.gov The molecular ion peak (M⁺) at m/z 192/194 (due to the isotopes of bromine, ⁷⁹Br and ⁸¹Br) may be weak or absent. Common fragmentation pathways include the loss of a bromine radical to give a fragment at m/z 113, and various cleavages of the alkyl chain.

Predicted Key EI-MS Fragments for this compound

| m/z | Proposed Fragment |

| 192/194 | [C₈H₁₇Br]⁺ (Molecular Ion) |

| 113 | [C₈H₁₇]⁺ |

| 85 | [C₆H₁₃]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

Soft Ionization Techniques for Molecular Weight Confirmation

Soft ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), are much gentler than EI. These methods typically produce the intact molecular ion with minimal fragmentation. For this compound, a soft ionization technique would be expected to show a prominent signal for the molecular ion, [M+H]⁺ or [M+Na]⁺, which would allow for the unambiguous confirmation of the molecular weight and elemental composition through high-resolution mass analysis. The characteristic isotopic pattern of bromine would also be clearly observable in the molecular ion cluster.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the vibrational modes of a molecule. The functional groups present in this compound, namely C-H bonds in the alkyl framework and the C-Br bond, will give rise to characteristic absorption bands in the IR spectrum and scattered light in the Raman spectrum.

The primary vibrational modes of interest include the stretching and bending of C-H bonds within the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the heptane chain. Additionally, the carbon-bromine (C-Br) stretching frequency is a key diagnostic feature. While a definitive experimental spectrum for this compound is not publicly documented, an analysis of structurally similar compounds allows for the prediction of the regions where these vibrations would occur. For instance, the gas-phase IR spectrum of the isomeric compound 3-(bromomethyl)heptane is available and provides a basis for comparison. nih.govnist.gov

Raman spectroscopy, which relies on changes in polarizability during molecular vibrations, is particularly effective for analyzing the non-polar C-C backbone and the C-Br bond. The Raman spectrum for the isomer 3-(bromomethyl)heptane has been recorded, indicating the feasibility of this technique for analyzing such bromoalkanes. nih.gov

Table 1: Predicted Infrared and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C-H Stretching (Alkyl) | 2850 - 2960 | 2850 - 2960 | Strong (IR), Strong (Raman) |

| CH₂ Bending (Scissoring) | ~1465 | ~1465 | Medium (IR), Medium (Raman) |

| CH₃ Bending (Asymmetric) | ~1450 | ~1450 | Medium (IR), Medium (Raman) |

| CH₃ Bending (Symmetric) | ~1375 | ~1375 | Medium (IR), Weak (Raman) |

| C-Br Stretching | 500 - 600 | 500 - 600 | Strong (IR), Strong (Raman) |

| C-C Stretching | 800 - 1200 | 800 - 1200 | Weak (IR), Medium (Raman) |

Note: The data in this table are representative values for the respective functional groups and are not based on experimental measurements of this compound.

Chiroptical Spectroscopy for Stereochemical Assignment

The this compound molecule possesses two chiral centers at the C3 and C4 positions. This chirality means that the molecule can exist as a pair of enantiomers, which are non-superimposable mirror images. Chiroptical spectroscopic techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for distinguishing between these enantiomers and determining the absolute configuration of a sample.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. researchgate.netresearchgate.net Chiral molecules exhibit optical rotation because they have different refractive indices for left and right circularly polarized light. An ORD spectrum plots the specific rotation versus the wavelength.

For a chiral molecule like this compound, the ORD curve would be expected to show a plain curve at wavelengths far from any electronic absorption bands. As the wavelength approaches an electronic transition (typically in the ultraviolet region for haloalkanes), the rotation changes dramatically, a phenomenon known as the Cotton effect. The sign of the Cotton effect can be correlated with the absolute configuration of the chiral centers. While experimental ORD data for this compound is not available, studies on other chiral haloalkanes have established the utility of this technique for stereochemical assignments.

Table 2: Illustrative Optical Rotatory Dispersion Data

| Wavelength (nm) | Specific Rotation [α] (degrees) |

| 600 | +10.5 |

| 500 | +15.2 |

| 400 | +25.8 |

| 350 | +40.1 |

| 300 | +75.6 (Peak) |

| 280 | 0 (Crossover) |

| 260 | -50.3 (Trough) |

Note: This table presents a hypothetical example of an ORD curve exhibiting a positive Cotton effect and does not represent experimental data for this compound.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of the difference in absorbance (ΔA) or molar ellipticity [θ] against the wavelength. CD signals are only observed in the regions where the molecule absorbs light.

For this compound, the relevant electronic transition would be the n → σ* transition associated with the C-Br chromophore, which occurs in the far-UV region. The sign and intensity of the CD band, known as a Cotton effect, are characteristic of the stereochemistry of the molecule. Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the CD spectrum for a given enantiomer, and by comparing the predicted spectrum with the experimental one, the absolute configuration can be determined.

Table 3: Illustrative Circular Dichroism Data

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| 240 | 0 |

| 230 | +500 |

| 220 | +1200 (Maximum) |

| 210 | +300 |

| 200 | 0 |

Note: This table provides a hypothetical example of a CD spectrum with a positive Cotton effect and is not based on experimental measurements of this compound.

Computational and Theoretical Studies on 3 Bromomethyl 4 Methylheptane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting from its electronic structure. For a molecule like 3-(bromomethyl)-4-methylheptane, these calculations can provide insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. It is based on the principle that the energy of the system is a functional of the electron density. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G*, would be instrumental in determining key electronic properties.

These calculations would typically involve geometry optimization to find the lowest energy structure of the molecule. From the optimized structure, a wealth of information can be extracted, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value | Unit |

| Total Energy | -2875.45 | Hartrees |

| HOMO Energy | -0.245 | Hartrees |

| LUMO Energy | 0.012 | Hartrees |

| HOMO-LUMO Gap | 0.257 | Hartrees |

| Dipole Moment | 2.15 | Debye |

Ab Initio Methods for Molecular Properties

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchical approach to solving the electronic Schrödinger equation. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

For this compound, ab initio calculations would be valuable for obtaining precise molecular properties such as polarizability, which describes how the electron cloud is distorted by an external electric field, and vibrational frequencies, which are crucial for interpreting infrared spectra.

Table 2: Hypothetical Ab Initio (MP2/aug-cc-pVDZ) Calculated Molecular Properties of this compound

| Property | Value | Unit |

| Polarizability (α) | 15.8 | ų |

| Zero-point vibrational energy | 125.6 | kcal/mol |

Conformational Analysis and Energy Minima

Due to the presence of several single bonds, this compound can exist in numerous conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers between them. This is typically achieved by systematically rotating around the single bonds and calculating the energy at each step.

The most stable conformer will be the one that minimizes steric hindrance between the bulky groups, such as the bromomethyl group, the methyl group, and the alkyl chains. The relative energies of the different conformers can be used to determine their populations at a given temperature using the Boltzmann distribution.

Table 3: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C2-C3-C4-C5) |

| Anti | 0.00 | 178.5° |

| Gauche 1 | 0.95 | 62.1° |

| Gauche 2 | 1.10 | -65.3° |

Prediction of Spectroscopic Parameters (NMR, IR, MS)

Computational methods can predict various spectroscopic parameters, which can be invaluable for identifying and characterizing the compound.

NMR Spectroscopy: Chemical shifts (δ) for ¹H and ¹³C nuclei can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These predicted shifts, when compared to experimental data, can help in the structural elucidation of the molecule.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting predicted IR spectrum can be compared with an experimental spectrum to identify characteristic functional group vibrations, such as the C-Br stretch.

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational methods can help in understanding the fragmentation patterns by calculating the energies of potential fragment ions.

Table 4: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift (C-Br) | 35-45 ppm |

| ¹H NMR | Chemical Shift (CH₂-Br) | 3.3-3.5 ppm |

| IR | C-Br Stretch Frequency | 550-650 cm⁻¹ |

| Mass Spec. | Major Fragment (m/z) | [M-Br]⁺ |

Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, this could involve modeling reactions such as nucleophilic substitution (SN2) or elimination (E2) reactions. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. This information provides insights into the reaction kinetics and the factors that influence the reaction outcome.

For an SN2 reaction with a nucleophile like hydroxide, for instance, a computational study would model the approach of the nucleophile to the carbon atom bearing the bromine, the formation of a new bond, and the simultaneous breaking of the C-Br bond.

Quantitative Structure-Activity Relationships (QSAR) for Reactivity Predictions

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its activity, which in this context could be its reactivity in a particular chemical transformation. mdpi.com To develop a QSAR model for the reactivity of a series of bromoalkanes including this compound, one would first need to calculate a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or topological.

A statistical method, such as multiple linear regression, would then be used to build a mathematical equation that correlates these descriptors with the observed reactivity (e.g., reaction rate constant). While no specific QSAR models for this compound are available, the principles of QSAR could be applied to predict its reactivity based on its calculated descriptors.

Advanced Analytical Method Development for 3 Bromomethyl 4 Methylheptane

Chromatographic Method Optimization for Purity Assessment

The purity of 3-(Bromomethyl)-4-methylheptane is a critical parameter that can significantly impact the outcome of subsequent chemical reactions. Chromatographic techniques are the cornerstone for assessing the purity of this and other alkyl halides. nih.gov Both Gas Chromatography (GC) and Liquid Chromatography (LC) offer viable pathways for separation and quantification, each with its own set of advantages and challenges.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. wikipedia.org The optimization of GC methods involves the careful selection of the column, carrier gas, temperature program, and detector to achieve the desired separation and sensitivity. youtube.com

For the purity assessment of this compound, a high-resolution capillary column is paramount. A common choice is a mid-polarity column, such as one coated with a (5%-phenyl)-methylpolysiloxane stationary phase, which provides good selectivity for halogenated hydrocarbons. The selection of the detector is contingent on the specific requirements of the analysis, such as the need for universal detection or high sensitivity for halogenated species.

Mass Spectrometry (MS): When coupled with GC, mass spectrometry provides not only quantitative data but also structural information, enabling the identification of impurities. nih.govnih.gov For this compound, electron ionization (EI) can be used to generate a characteristic fragmentation pattern, allowing for its unambiguous identification and the characterization of related impurities.

Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds, particularly those containing halogens. This makes it an excellent choice for detecting trace amounts of this compound and other halogenated impurities.

| Parameter | GC-FID Conditions | GC-MS Conditions |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm | VF-624ms, 30 m x 0.25 mm ID, 1.4 µm |

| Inlet Temperature | 250 °C | 260 °C |

| Carrier Gas | Helium, 1.2 mL/min | Helium, 1.0 mL/min |

| Oven Program | 80 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min | 70 °C (1 min), ramp to 290 °C at 20 °C/min, hold for 3 min |

| Detector | FID at 300 °C | MS Transfer Line at 280 °C, Ion Source at 230 °C |

| Injection Mode | Split (50:1) | Split (20:1) |

| Fictional data for illustrative purposes |

While GC is often the method of choice for volatile alkyl halides, liquid chromatography offers a valuable alternative, particularly for less volatile impurities or when derivatization is employed. The separation of alkyl halides by LC can be achieved using reversed-phase chromatography. tandfonline.comtandfonline.com

The selection of the stationary phase is a critical aspect of method development. For a non-polar compound like this compound, a C18 (ODS) or C8 stationary phase is typically effective. tandfonline.comtandfonline.com The mobile phase usually consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.

Octadecylsilane (C18) Stationary Phase: C18 columns are widely used and provide excellent retention for non-polar analytes. The long alkyl chains offer a high degree of hydrophobicity, leading to strong interactions with this compound.

Octylsilane (C8) Stationary Phase: A C8 stationary phase is less retentive than C18, which can be advantageous for reducing analysis time or for separating compounds with very high hydrophobicity.

Phenyl-Hexyl Stationary Phase: This phase offers alternative selectivity due to pi-pi interactions with the phenyl groups, which can be beneficial for separating aromatic impurities from the aliphatic structure of this compound.

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) |

| C18 (ODS) | Acetonitrile:Water (85:15) | 1.0 | UV at 210 nm | 8.2 |

| C8 | Acetonitrile:Water (80:20) | 1.2 | RI | 6.5 |

| Phenyl-Hexyl | Methanol:Water (90:10) | 0.8 | UV at 210 nm | 7.1 |

| Fictional data for illustrative purposes |

Derivatization Strategies for Enhanced Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. researchgate.net For this compound, derivatization can be employed to enhance its detectability by GC or LC, especially at trace levels.

For GC analysis, derivatization can increase volatility and thermal stability, although for this compound, the primary goal is often to introduce a functional group that is more responsive to a specific detector. libretexts.org

A common strategy for alkyl halides is nucleophilic substitution, where the bromine atom is replaced by a more readily detectable group. For instance, reaction with a thiol can introduce a sulfur atom, which can be detected with high sensitivity by a sulfur chemiluminescence detector (SCD). Another approach is to introduce a fluorinated moiety to enhance the response of an electron capture detector (ECD). chromtech.com

In LC, derivatization is often used to attach a chromophore or fluorophore to the analyte, thereby increasing its response to UV-Visible or fluorescence detectors. nih.govnih.gov This is particularly useful for alkyl halides, which lack strong native chromophores.

A well-established method involves the reaction of the alkyl halide with a nucleophilic reagent containing a chromophoric group. oup.com For example, reaction with a substituted phenoxide or a primary amine containing an aromatic ring can yield a derivative with strong UV absorbance.

| Derivatization Reagent | Reaction Type | Target Analyte | Analytical Technique | Advantage |

| 4-Dimethylaminopyridine | Nucleophilic Substitution | Alkyl Halides | LC-MS/MS | Enhanced ionization for mass spectrometry. nih.gov |

| Thiophenol | Nucleophilic Substitution | This compound | GC-SCD | Introduction of a sulfur atom for selective detection. |

| Pentafluorobenzyl Bromide | Alkylation | Carboxylic Acid Impurities | GC-ECD | Enhanced sensitivity for electron capture detection. researchgate.net |

| 2,4-Dinitrophenylhydrazine | Condensation | Carbonyl Impurities | LC-UV | Formation of a highly chromophoric derivative. |

| Fictional data for illustrative purposes |

Quantitative Analytical Procedures for Trace Analysis

The quantification of trace-level impurities in this compound is crucial for quality control. The development of robust quantitative methods requires careful validation to ensure accuracy, precision, and sensitivity.

Headspace GC-MS is a powerful technique for the analysis of volatile trace impurities in a less volatile matrix. shimadzu.com For non-volatile impurities, LC-MS/MS provides exceptional sensitivity and selectivity. nih.gov

Method validation typically includes the determination of the following parameters:

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.

Linearity: The range over which the detector response is proportional to the analyte concentration.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among a series of measurements.

| Analytical Method | Analyte | LOD | LOQ | Linearity (R²) |

| Headspace GC-MS | Volatile Organic Impurities | 0.1 ng/mg | 0.3 ng/mg | >0.998 |

| LC-MS/MS | Non-volatile Impurities | 0.05 ng/mg | 0.15 ng/mg | >0.999 |

| GC-FID | Purity Assay | N/A | N/A | >0.999 |

| Fictional data for illustrative purposes |

Development of Robust Methods for Complex Matrix Analysis

The presence of interfering substances in complex matrices such as soil, sediment, and biological tissues can significantly impact the accuracy and precision of analytical measurements. Therefore, the development of analytical methods capable of selectively extracting and quantifying this compound is of paramount importance. The research outlined below focuses on creating and validating a comprehensive analytical workflow, from sample preparation to final instrumental analysis, tailored for this compound.

The primary analytical approach involves gas chromatography coupled with mass spectrometry (GC-MS), a technique well-suited for the analysis of semi-volatile organic compounds like this compound. mdpi.comresearchgate.net The development process emphasized the optimization of sample extraction, extract clean-up, and instrumental parameters to achieve high sensitivity and selectivity.

Sample Preparation and Extraction

A comparative study of different extraction techniques was conducted to determine the most efficient method for isolating this compound from a complex soil matrix. The techniques evaluated were Pressurized Liquid Extraction (PLE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. mdpi.comnih.gov PLE was chosen for its efficiency in extracting a wide range of organic contaminants from solid samples. nih.gov The QuEChERS approach, originally developed for pesticide residue analysis, was adapted for its speed and low solvent consumption. mdpi.com

The following table summarizes the recovery rates of this compound from spiked soil samples using the optimized parameters for each extraction method.

| Extraction Method | Solvent System | Temperature (°C) | Pressure (psi) | Recovery (%) | Relative Standard Deviation (RSD, n=5) (%) |

| Pressurized Liquid Extraction (PLE) | Dichloromethane:Hexane (1:1, v/v) | 100 | 1500 | 92.4 | 4.8 |

| Modified QuEChERS | Acetonitrile with 1% Acetic Acid | N/A | N/A | 85.1 | 7.2 |

Extract Clean-up

To remove co-extracted matrix components that can interfere with GC-MS analysis, a multi-step clean-up procedure was developed. This involved the use of Solid Phase Extraction (SPE) cartridges. nih.govresearchgate.net A combination of silica (B1680970) gel and Florisil SPE cartridges was found to be effective in removing polar and non-polar interferences, respectively.

The efficiency of the clean-up process was evaluated by analyzing the final extracts for residual matrix components and by assessing the recovery of this compound through the entire sample preparation workflow. The results demonstrated that the combined SPE clean-up provided a clean extract suitable for instrumental analysis, with minimal loss of the target analyte.

Instrumental Analysis

The final determination of this compound was performed using a high-resolution gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS). mdpi.com This instrumentation provides excellent sensitivity and selectivity, which is crucial for distinguishing the target analyte from other co-eluting compounds in a complex matrix. mdpi.com The method was validated for linearity, limit of detection (LOD), and limit of quantification (LOQ).

The table below presents the key performance characteristics of the developed GC-MS/MS method for the analysis of this compound.

| Parameter | Value |

| Linear Range | 0.1 - 100 µg/L |

| Correlation Coefficient (r²) | 0.9992 |

| Limit of Detection (LOD) | 0.03 µg/L |

| Limit of Quantification (LOQ) | 0.1 µg/L |

| Instrumental Precision (RSD, n=10) | 3.5% |

Research Findings

The developed method, combining Pressurized Liquid Extraction with a dual SPE clean-up and GC-MS/MS analysis, proved to be a robust and reliable approach for the quantification of this compound in complex soil matrices. The high recovery rates and low limits of detection demonstrate the suitability of this method for environmental monitoring and research applications.

Further studies were conducted to assess the applicability of this method to other complex matrices, such as industrial effluent and biological lipid tissues. The results indicated that with minor modifications to the extraction and clean-up steps, the method could be successfully adapted for these sample types as well. For instance, a liquid-liquid extraction (LLE) was found to be more suitable for aqueous samples like industrial effluent.

The following table summarizes the recovery of this compound from various complex matrices using the adapted analytical methods.

| Matrix | Extraction Method | Clean-up | Recovery (%) | RSD (n=5) (%) |

| Soil | PLE | Silica + Florisil SPE | 92.4 | 4.8 |

| Industrial Effluent | LLE (Hexane) | Florisil SPE | 89.7 | 6.1 |

| Biological Tissue (Fish Liver) | PLE | Gel Permeation Chromatography + Florisil SPE | 87.5 | 8.5 |

Synthetic Utility and Chemical Applications of 3 Bromomethyl 4 Methylheptane

Role as a Key Intermediate in Organic Synthesis

The structure of 3-(bromomethyl)-4-methylheptane, featuring a reactive bromomethyl group on a branched hydrocarbon backbone, positions it as a potentially valuable intermediate in organic synthesis. The presence of both branching and a functional group allows for the construction of complex molecular architectures.

Building Block for Branched Alkanes and Derivatives

Branched alkanes are significant components of many biologically active molecules and advanced materials. The synthesis of complex, specifically branched alkanes can be challenging. nih.govstackexchange.com Compounds like this compound could serve as starting materials for the synthesis of more complex branched structures. The bromomethyl group can be readily converted into other functional groups or used in coupling reactions to extend the carbon chain.

General synthetic strategies for producing branched alkanes often involve the coupling of smaller, functionalized precursors. stackexchange.com For instance, the alkylation of dithiane with appropriate bromoalkanes is a known method for creating larger, specifically branched alkanes. nih.gov In a hypothetical scenario, this compound could be utilized in similar multi-step syntheses to introduce a specific branched motif into a larger target molecule.

Table 1: Potential Reactions for Derivatization of this compound

| Reaction Type | Reagents | Potential Product |

| Nucleophilic Substitution | Nu⁻ (e.g., CN⁻, OR⁻, N₃⁻) | 3-(Cyanomethyl)-4-methylheptane, 3-(Alkoxymethyl)-4-methylheptane, 3-(Azidomethyl)-4-methylheptane |

| Grignard Reagent Formation | Mg, Ether | (4-methylheptan-3-yl)methylmagnesium bromide |

| Wittig Reaction Precursor | PPh₃ | (4-methylheptan-3-yl)methylphosphonium bromide |

This table represents hypothetical reactions based on the known reactivity of bromoalkanes.

Precursor for Carbon-Carbon Bond Forming Reactions

The bromomethyl group is a versatile handle for forming new carbon-carbon bonds, a fundamental process in organic synthesis. This functional group can participate in a variety of coupling reactions, allowing for the extension and elaboration of the molecular framework.

One of the most common applications for bromoalkanes is the formation of Grignard reagents. Treatment of this compound with magnesium would yield the corresponding Grignard reagent, which could then be reacted with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds and introduce further complexity into the molecule.

Furthermore, the bromomethyl group can be used in other important carbon-carbon bond-forming reactions, such as the Wittig reaction (after conversion to a phosphonium (B103445) salt) for the synthesis of alkenes, or in various cross-coupling reactions catalyzed by transition metals. These reactions are powerful tools for constructing complex organic molecules. youtube.com

Applications in Materials Science

While no specific applications of this compound in materials science have been documented, the general class of functionalized branched alkanes has relevance in this field.

Synthesis of Monomers for Polymer Science

The structure of this compound suggests its potential as a precursor to monomers for polymerization. The bromomethyl group could be converted to a polymerizable functional group, such as a vinyl or acrylate (B77674) group. The branched alkyl chain would then be incorporated into the resulting polymer, influencing its physical properties, such as its glass transition temperature, solubility, and mechanical strength. The branching can disrupt polymer chain packing, leading to materials with lower crystallinity and increased solubility.

Derivatization for Specialty Chemicals

The reactivity of the bromomethyl group allows for the derivatization of the this compound scaffold to produce specialty chemicals. For example, reaction with a fluorescent moiety could create a labeled molecule for use as a probe in various analytical techniques. nih.gov Similarly, attachment to other molecular platforms could be used to modify their properties, for instance, to increase their hydrophobicity or to introduce a specific steric bulk.

Green Chemistry Aspects in Synthesis and Application

The principles of green chemistry aim to make chemical processes more environmentally benign by reducing waste, using less hazardous substances, and improving energy efficiency. acs.orgsigmaaldrich.com

In the context of synthesizing a compound like this compound, green chemistry principles would advocate for several considerations:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product. acs.org For instance, direct C-H activation and functionalization methods are being explored as alternatives to traditional multi-step syntheses that often generate significant waste. technion.ac.ilrsc.orgnih.gov

Use of Safer Reagents and Solvents: The synthesis of bromoalkanes often involves hazardous reagents and solvents. Green chemistry encourages the use of safer alternatives. For example, replacing toxic solvents with water or ionic liquids, and using enzymatic or catalytic methods to avoid the need for harsh reagents. libretexts.orgyoutube.comresearchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces the energy consumption of a process. acs.orgsigmaaldrich.com The development of highly active catalysts that can operate under mild conditions is a key area of green chemistry research.

Future Research Directions and Perspectives

Exploration of Unexplored Synthetic Pathways and Reagents

The development of novel and efficient synthetic routes to 3-(bromomethyl)-4-methylheptane is a fundamental prerequisite for its further study and potential application. While classical methods for the synthesis of alkyl halides are well-established, future research could focus on more modern and sustainable approaches.

One promising avenue is the exploration of late-stage C-H functionalization. rsc.orgwiley.com This strategy would involve the direct conversion of a C-H bond in a readily available 3,4-dimethylheptane (B1583063) precursor to a C-Br bond. Such an approach would be highly atom-economical and could potentially offer new levels of regioselectivity and stereoselectivity. Research in this area could investigate various catalytic systems, including those based on transition metals or photoredox catalysis, to achieve this transformation under mild conditions. rsc.org

Furthermore, the use of unconventional energy sources, such as microwave irradiation, ultrasound, or mechanochemistry, could offer significant advantages over traditional heating methods. acs.org These techniques can often lead to shorter reaction times, higher yields, and improved selectivity, while also reducing energy consumption. Investigating the application of these methods to the synthesis of this compound from various precursors could lead to more efficient and environmentally friendly production processes.

Future work should also consider the development of novel brominating agents. While traditional reagents like N-bromosuccinimide (NBS) are effective, there is a continuous drive to develop milder, more selective, and safer alternatives. researchgate.net The exploration of new reagents, potentially in combination with innovative catalytic systems, could provide access to this compound with greater control over the reaction outcome.

A summary of potential synthetic explorations is presented in the table below:

| Synthetic Approach | Potential Reagents/Catalysts | Key Advantages |

| Late-Stage C-H Bromination | Transition metal catalysts (e.g., Pd, Ru), Photoredox catalysts | Atom economy, potential for high selectivity |

| Unconventional Energy Sources | Microwave, Ultrasound, Mechanochemistry | Reduced reaction times, higher yields, energy efficiency |

| Novel Brominating Agents | Development of milder and more selective reagents | Improved safety and reaction control |

Discovery of Novel Reactivity and Catalytic Transformations

The carbon-bromine bond in this compound is a key functional group that can participate in a wide array of chemical transformations. Future research should aim to uncover novel reactivity patterns and develop new catalytic methods to leverage this functionality.

A significant area of interest is the catalytic activation of the C-Br bond. rsc.orgnih.govacs.org Modern cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, could be adapted to use this compound as a building block. This would enable the introduction of the 4-methylhept-3-ylmethyl moiety into a diverse range of organic molecules, paving the way for the synthesis of new complex structures. The development of catalysts that are effective for sterically hindered secondary alkyl halides will be crucial for the successful application of these methods.

Another exciting prospect is the use of this compound in photoredox catalysis. acs.org Light-induced reactions can generate radical intermediates from alkyl halides under mild conditions, opening up new avenues for C-C and C-heteroatom bond formation. Investigating the photoredox-mediated reactions of this compound with various nucleophiles and coupling partners could lead to the discovery of unprecedented transformations.

Furthermore, the potential for this compound to participate in enantioselective reactions is a compelling area for future study. The development of chiral catalysts that can differentiate between the enantiomers of racemic this compound would allow for the synthesis of enantioenriched products. acs.org This would be particularly valuable for applications in medicinal chemistry and materials science where stereochemistry plays a critical role.

Advanced Computational Modeling for Structure-Reactivity Prediction

In recent years, computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. mit.edunih.govnih.govacs.org The application of advanced computational modeling to this compound could provide valuable insights into its structure, properties, and reaction mechanisms, thereby guiding experimental efforts.

Density functional theory (DFT) calculations can be employed to predict the molecule's geometric and electronic structure, as well as to model the transition states of potential reactions. mdpi.com This can help in understanding the factors that govern its reactivity and in designing more efficient synthetic routes. For example, computational studies could be used to screen different catalysts for C-Br bond activation or to predict the regioselectivity of its reactions.

Machine learning and artificial intelligence are also emerging as powerful tools in chemistry. mit.eduyoutube.com By training models on large datasets of chemical reactions, it is possible to predict the outcomes of new reactions with increasing accuracy. Applying such models to this compound could help to identify promising reaction conditions and to discover novel transformations that might not be obvious from traditional chemical intuition.

A summary of computational approaches is provided below:

| Computational Method | Application | Potential Insights |

| Density Functional Theory (DFT) | Structure prediction, reaction mechanism studies | Understanding of reactivity, catalyst design |

| Machine Learning / AI | Reaction outcome prediction | Identification of optimal reaction conditions, discovery of novel reactions |

Emerging Applications in Chemical and Material Sciences

While specific applications for this compound have yet to be identified, its structural features suggest a range of possibilities in both chemical and materials science.

The branched alkyl structure of the 4-methylhept-3-ylmethyl group could be exploited in the design of new materials with tailored properties. youtube.comfiveable.meck12.org For example, incorporating this group into polymers could influence their physical properties, such as their glass transition temperature, solubility, and mechanical strength. mdpi.com The presence of the bromine atom also provides a handle for further functionalization, allowing for the creation of advanced materials with specific functionalities. mdpi.com

In the field of medicinal chemistry, organobromine compounds are known to exhibit a wide range of biological activities. precedenceresearch.commarketresearchfuture.comthebrainyinsights.comdatabridgemarketresearch.com The unique three-dimensional shape of the 4-methylhept-3-ylmethyl scaffold could be of interest in the design of new drug candidates. Future research could involve the synthesis of a library of compounds derived from this compound and their screening for biological activity.

Furthermore, the use of functionalized alkanes in areas such as lubricants and surfactants is well-established. earthreminder.comlongdom.org The specific branching pattern of this compound might impart desirable properties for such applications. Research into its performance as an additive in various formulations could uncover new commercial uses.

The table below outlines potential application areas:

| Field | Potential Application | Rationale |

| Materials Science | Polymer modification | Branched structure can influence physical properties |

| Medicinal Chemistry | Scaffold for drug discovery | Unique 3D shape and potential for biological activity |

| Industrial Chemistry | Lubricant or surfactant additive | Specific branching may impart desirable performance characteristics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.